molecular formula C14H11Cl2N5O2S B2450124 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 677014-78-7

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No. B2450124
CAS RN: 677014-78-7
M. Wt: 384.24
InChI Key: UVVOJXCCMJQOQF-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5O2S and its molecular weight is 384.24. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound, a derivative of 1,2,4-triazol, exhibits significant pharmacological potential. Research has focused on synthesizing new structures and studying their physical, physico-chemical, and biological properties. Notably, derivatives have demonstrated anti-exudative properties, surpassing the reference drug in certain cases, suggesting potential therapeutic applications (Chalenko et al., 2019).

Anticancer Properties

  • Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. Testing against a range of cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, revealed selective effectiveness, particularly against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Blood Serum Biochemical Parameters

  • Analysis of blood serum biochemical parameters during treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate highlighted changes in glucose, cholesterol, and other levels. This suggests its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

Structural Study and Thermal Behavior

  • Research on the interaction product of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine provided insights into the structural and thermal stability aspects of these derivatives, which could be relevant for various scientific applications (Ivolgina et al., 2020).

Synthesis and Antimicrobial Screening

  • Novel derivatives of this compound have been synthesized and screened for antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis properties. Such studies are crucial in drug discovery and development processes (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Analytical Methods in Pharmaceutical Research

  • The development of HPLC-DAD methods for determining this compound in solutions and substances is crucial for quality control and pharmaceutical analysis. Such methods ensure the specificity and accuracy needed in pharmaceutical applications (Varynskyi, Parchenko, & Kaplaushenko, 2017).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-8-3-4-9(16)10(6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVOJXCCMJQOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

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